4-Amino-3-fluoro-5-iodobenzonitrile
Description
4-Amino-3-fluoro-5-iodobenzonitrile is an organic compound with the molecular formula C7H4FIN2. It is characterized by the presence of an amino group (-NH2), a fluoro group (-F), and an iodo group (-I) attached to a benzene ring, along with a nitrile group (-CN). This compound is a white to yellow solid and is used in various scientific research applications.
Properties
IUPAC Name |
4-amino-3-fluoro-5-iodobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIN2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUPHTIFWULRNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)I)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657873 | |
| Record name | 4-Amino-3-fluoro-5-iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849353-46-4 | |
| Record name | 4-Amino-3-fluoro-5-iodobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849353-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-3-fluoro-5-iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-fluoro-5-iodobenzonitrile typically involves the following steps:
Halogenation: The starting material, benzene, undergoes halogenation to introduce iodine and fluorine atoms.
Amination: The halogenated benzene is then subjected to amination to introduce the amino group.
Nitrilation: Finally, the compound is nitrilated to introduce the nitrile group.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the use of specific catalysts and reaction conditions to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-fluoro-5-iodobenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The iodine atom can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2).
Substitution: Common reagents include alkyl halides and aryl halides.
Major Products Formed:
Oxidation: Nitrobenzene
Reduction: Aminobenzene
Substitution: Alkylated or arylated benzene derivatives
Scientific Research Applications
4-Amino-3-fluoro-5-iodobenzonitrile is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of biological processes and the development of new drugs.
Medicine: It is used in the synthesis of pharmaceuticals and as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Amino-3-fluoro-5-iodobenzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
4-Amino-3-fluoro-5-iodobenzonitrile is similar to other halogenated benzene derivatives, such as 4-Amino-2,5-difluoro-6-(fluoromethyl)-3-iodobenzonitrile. it is unique in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Other similar compounds include:
4-Amino-2-fluoro-5-iodobenzonitrile
4-Amino-3-iodobenzonitrile
4-Amino-3-fluoro-5-bromobenzonitrile
Biological Activity
4-Amino-3-fluoro-5-iodobenzonitrile (AFIB) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications based on a review of relevant literature.
AFIB is characterized by the following chemical structure:
- Molecular Formula : C7H5FNI
- Molecular Weight : 237.03 g/mol
- IUPAC Name : this compound
AFIB primarily acts as an inhibitor of Janus kinases (JAKs), particularly JAK1 and TYK2, which are crucial in the signaling pathways of various cytokines associated with inflammatory and autoimmune diseases. The inhibition of these kinases can lead to decreased signaling through the JAK-STAT pathway, which is implicated in numerous pathological conditions, including rheumatoid arthritis and other inflammatory disorders .
Inhibition of Cytokine Signaling
Research indicates that AFIB can inhibit the activity of JAK1 and TYK2, leading to reduced levels of pro-inflammatory cytokines such as IL-6 and IFNγ. This inhibition is particularly significant in conditions characterized by hypersecretion of these cytokines, including:
- Autoimmune Diseases : Such as rheumatoid arthritis and systemic lupus erythematosus.
- Inflammatory Conditions : Including asthma and chronic obstructive pulmonary disease (COPD) .
Anticancer Properties
AFIB has shown selective cytotoxicity against various cancer cell lines. In studies involving cervical carcinoma (HeLa) and breast adenocarcinoma (MCF-7) cells, AFIB demonstrated significant anticancer effects comparable to established chemotherapeutics like doxorubicin. The IC50 values for AFIB were reported to be around 12.7 μM against glioblastoma cells, indicating its potential as an anticancer agent .
Case Studies
- Rheumatoid Arthritis : In a preclinical model, AFIB was tested for its efficacy in reducing joint inflammation and damage associated with rheumatoid arthritis. The results showed a marked reduction in inflammatory markers and improved joint function .
- Cancer Treatment : A study evaluating the effects of AFIB on HeLa cells revealed that it induced apoptosis in a dose-dependent manner, with early apoptotic effects observed at concentrations as low as 10 μM. Flow cytometry analysis confirmed significant cell cycle arrest in the G0/G1 phase .
Data Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
